molecular formula C21H26N6O2 B2871837 N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251626-59-1

N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2871837
CAS No.: 1251626-59-1
M. Wt: 394.479
InChI Key: YUTLOEUIZMJKSD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic small molecule featuring a triazolopyrimidine core, a scaffold recognized in medicinal chemistry for its potential to interact with enzyme active sites . The structure suggests this compound is a key intermediate for investigating novel kinase inhibitors . Its molecular framework, which includes a hydrogen-bonding motif from the anilino and carbonyl groups, is designed for high-affinity binding to protein targets. The inclusion of the N-cyclopentylacetamide moiety may enhance cell permeability and pharmacokinetic properties, making it a valuable chemical probe for basic research . This product is provided for research purposes to support studies in enzymology, signal transduction, and early-stage drug discovery. It is supplied as a high-purity solid and should be stored in a cool, dry place. Handling should be conducted using appropriate personal protective equipment in a well-ventilated laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-13-8-14(2)10-17(9-13)24-20-22-15(3)11-18-25-26(21(29)27(18)20)12-19(28)23-16-6-4-5-7-16/h8-11,16H,4-7,12H2,1-3H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTLOEUIZMJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the cyclopentyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The closest analog identified is N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (). Below is a comparative analysis:

Feature Target Compound Analog ()
Core Structure 1,2,4-Triazolo[4,3-c]pyrimidine with 3-oxo group Identical triazolopyrimidine core
Substituent at C5 3,5-Dimethylphenylamino 4-Fluorophenylamino
Substituent at C7 Methyl Methyl
Acetamide Side Chain N-Cyclopentyl N-(2,5-Dimethylphenyl)
Molecular Formula Not explicitly stated in evidence (inferred as C23H27N7O2) C22H21FN6O2
Molecular Weight ~457.52 g/mol (calculated) 420.448 g/mol

Structural Implications

The 4-fluorophenyl group in the analog () adds electronegativity, which may influence binding affinity to targets like kinases or proteases .

Acetamide Modifications :

  • The cyclopentyl group in the target compound offers conformational rigidity, which could reduce metabolic degradation compared to the 2,5-dimethylphenyl group in the analog.

Bioactivity Hypotheses: Both compounds lack direct bioactivity data in the evidence. However, triazolopyrimidines are known to inhibit kinases (e.g., cyclin-dependent kinases) and exhibit anti-inflammatory properties. Substituent variations likely modulate selectivity and potency .

Biological Activity

N-cyclopentyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6O2C_{21}H_{26}N_{6}O_{2} with a molecular weight of 394.5 g/mol. The compound features a complex structure that includes a triazolo-pyrimidine core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC21H26N6O2
Molecular Weight394.5 g/mol
CAS Number1251626-59-1

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain triazole derivatives displayed high cytotoxicity against the MCF-7 breast cancer cell line .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . While specific data on this compound is limited, its structural analogs provide a promising basis for further investigation.

The mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways in microbial cells or cancerous tissues. Triazolo-pyrimidines are known to interfere with nucleic acid synthesis and cell division processes in pathogens and cancer cells . The exact mechanism for this compound remains to be elucidated but could involve similar pathways.

Synthesis and Evaluation

A recent study synthesized various triazole derivatives and assessed their biological activities. Among these derivatives was one structurally related to this compound. The results indicated promising anticancer activity with IC50 values in the low micromolar range against several cancer cell lines .

Comparative Studies

Comparative studies have been conducted on triazole-based compounds to evaluate their efficacy against standard antibiotics and chemotherapeutics. These studies often highlight the enhanced activity of novel compounds over existing treatments. For example, a derivative demonstrated better efficacy than fluconazole against resistant fungal strains .

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